

6-(hydroxymethyl)morpholin-3-one chemical properties and structure

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)morpholin-3-one

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An In-depth Technical Guide to **6-(hydroxymethyl)morpholin-3-one**: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

6-(hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its rigid morpholinone core, combined with the reactive hydroxymethyl substituent, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. The morpholine moiety itself is a privileged scaffold in central nervous system (CNS) drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and blood-brain barrier (BBB) permeability.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **6-(hydroxymethyl)morpholin-3-one**, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Stereochemistry

The fundamental structure of **6-(hydroxymethyl)morpholin-3-one** consists of a six-membered morpholine ring containing an ether linkage and a secondary amine, with a ketone group at the 3-position, forming a lactam. A hydroxymethyl group is attached to the carbon atom at the 6-position.

Key Structural Features:

- Molecular Formula: $C_5H_9NO_3$ [1][3]
- Molecular Weight: 131.13 g/mol [1][3]
- Core Scaffold: A morpholin-3-one ring, which is a cyclic amide (lactam) embedded within a morpholine framework.
- Key Substituent: A primary alcohol (hydroxymethyl group) at the 6-position, which serves as a handle for further chemical modifications. [1]

Chirality: The carbon atom at the 6-position (C6) is a stereocenter, meaning that **6-(hydroxymethyl)morpholin-3-one** exists as a pair of enantiomers: (R)-**6-(hydroxymethyl)morpholin-3-one** and (S)-**6-(hydroxymethyl)morpholin-3-one**. [1] This chirality is a critical aspect of its utility in drug development, as the biological activity of a final drug candidate is often highly dependent on the stereochemistry of its components. [1] The stereochemical configuration at the 6-position can significantly influence receptor binding affinity and pharmacokinetic properties. [1] For instance, research has shown that (R)-configured derivatives generally exhibit superior neurokinin-1 receptor binding affinity compared to their (S)-counterparts. [1]

Caption: 2D structure of **6-(hydroxymethyl)morpholin-3-one** with the chiral center (C6) marked.

Physicochemical Properties

The physicochemical properties of **6-(hydroxymethyl)morpholin-3-one** are summarized below. It is important to note that many of the available data points are predicted values from computational models.

Property	Value	Source
CAS Number	929019-95-4	[3][4]
Molecular Formula	C ₅ H ₉ NO ₃	[1][3]
Molecular Weight	131.13 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Boiling Point	397.1 ± 27.0 °C (Predicted)	[4]
Density	1.34 ± 0.1 g/cm ³ (Predicted)	[4]
pKa	13.98 ± 0.40 (Predicted)	[4]
LogP	-1.23040	[3]
Polar Surface Area (PSA)	62.05 Å ²	[3]
Storage Conditions	Sealed in dry, Room Temperature or 2-8°C	[4][5]

The low LogP value (-1.23) indicates that the molecule is hydrophilic, a characteristic that is often desirable for improving the solubility and pharmacokinetic profile of drug candidates.

Synthesis Methodologies

The asymmetric synthesis of **6-(hydroxymethyl)morpholin-3-one** is a key challenge, given the importance of obtaining enantiomerically pure material for pharmaceutical applications. Several synthetic strategies have been explored.

1. Synthesis from Chiral Precursors: A common and effective approach is to start from a readily available chiral molecule. L-serine, a natural amino acid, has been successfully used as a starting material.[1] This strategy leverages the inherent chirality of the starting material to establish the stereocenter at the C6 position of the final product.



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Caption: Conceptual workflow for the synthesis from L-serine.

2. Catalytic Asymmetric Synthesis: More advanced methods employ transition metal catalysis to achieve stereocontrol. For example, titanium-based catalysts have been utilized in tandem hydroamination-transfer hydrogenation reactions.^[1] This approach involves the direct conversion of propargylamine precursors into the desired morpholinone structure through a concerted mechanism that forms the C-N bond and then stereoselectively reduces a double bond to set the chiral center.^[1]

Experimental Protocol: General Morpholin-3-one Synthesis (Illustrative) While a specific, validated protocol for **6-(hydroxymethyl)morpholin-3-one** is not detailed in the provided search results, a general procedure for synthesizing the parent morpholin-3-one ring can be illustrative.^[6]

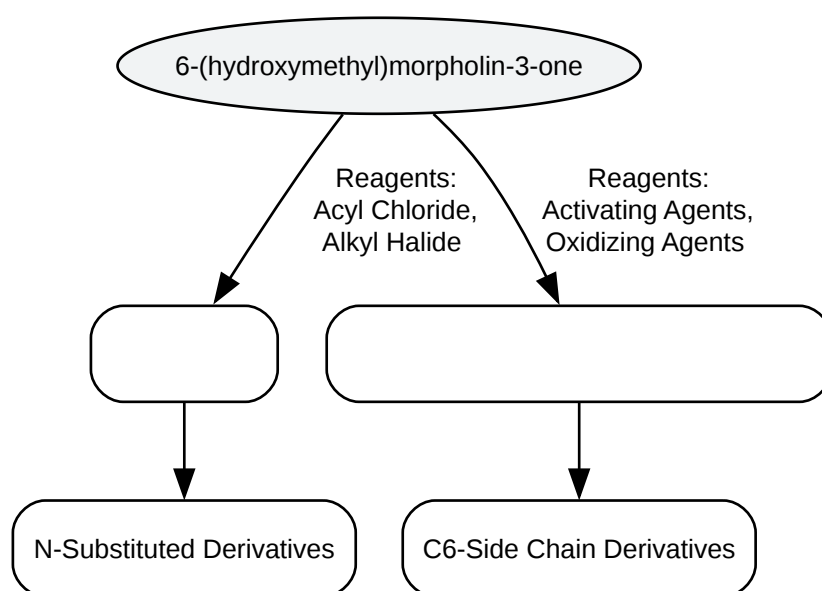
- Preparation of Alkoxide: To a solution of an amino alcohol (e.g., 2-aminoethanol, 1.1 eq.) in a suitable solvent like isopropanol, sodium metal (1.1 eq.) is added in portions.
- Heating: The reaction mixture is heated (e.g., at 50°C for 5 hours) to facilitate the formation of the sodium alkoxide.
- Nucleophilic Substitution: The resulting solution is cooled (e.g., to 0°C), and an ethyl haloacetate (e.g., ethyl chloroacetate, 1.0 eq.) is added dropwise.
- Cyclization: The suspension is then heated (e.g., at 80°C for 2 hours) to promote intramolecular cyclization, forming the morpholin-3-one ring.
- Workup and Purification: The reaction mixture is filtered to remove insoluble salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified, often by recrystallization, to yield the final compound.^[6]

Disclaimer: This is a generalized protocol for the synthesis of the core ring structure and would require significant modification and optimization for the specific synthesis of **6-(hydroxymethyl)morpholin-3-one**, particularly to control the stereochemistry.

Chemical Reactivity and Functionalization

The reactivity of **6-(hydroxymethyl)morpholin-3-one** is governed by its three key functional groups: the secondary amine (within a lactam), the primary alcohol, and the ether linkage.

- **N-Acylation/Alkylation:** The nitrogen atom of the lactam can undergo acylation to form amides or be alkylated under specific conditions, allowing for the introduction of diverse substituents at the N4 position.^[1]
- **O-Functionalization:** The primary hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, or it can act as a nucleophile in substitution reactions to form ethers or esters.^[1] This site is crucial for attaching the molecule to other scaffolds or pharmacophores.



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Caption: Key reaction pathways for functionalizing the molecule.

Applications in Drug Discovery

The primary application of **6-(hydroxymethyl)morpholin-3-one** is as a chiral building block in pharmaceutical synthesis.^[1] The morpholine core is particularly valued in the design of drugs targeting the central nervous system.^[2]

Enhancing Blood-Brain Barrier (BBB) Permeability: The development of drugs for CNS disorders is challenging due to the restrictive nature of the BBB. The morpholine ring

possesses favorable physicochemical properties that can be optimized for CNS penetration.[1]
[2] The oxygen atom can act as a hydrogen bond acceptor, and the overall scaffold helps to maintain a balance between lipophilicity and hydrophilicity, which is critical for crossing the BBB.[1][2]

Intermediate for Neurokinin-1 (NK1) Antagonists: The morpholinone core of this molecule is a key structural feature in the development of NK1 receptor antagonists.[1] These antagonists are investigated for treating a range of conditions, including depression, anxiety, and chemotherapy-induced nausea. The stereochemistry at the C6 position of the **6-(hydroxymethyl)morpholin-3-one** building block is critical for achieving high binding affinity to the NK1 receptor.[1]

Expected Spectroscopic Features

While specific spectral data for **6-(hydroxymethyl)morpholin-3-one** is not readily available in public databases, its key features can be predicted based on its structure. This theoretical analysis is crucial for guiding the characterization of synthesized material.

- ^1H NMR:
 - $-\text{CH}_2\text{OH}$ Protons: Expected to appear as a multiplet, with a chemical shift influenced by the adjacent chiral center and the electronegative oxygen.
 - Ring Protons: The protons on the morpholinone ring would appear as complex multiplets in the approximate range of 3.0-4.5 ppm.
 - NH Proton: A broad singlet, characteristic of an amide N-H.
 - OH Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.
- ^{13}C NMR:
 - Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the downfield region, typically around 165-175 ppm, characteristic of a lactam carbonyl.
 - $-\text{CH}_2\text{OH}$ Carbon: A signal around 60-70 ppm.

- Ring Carbons: Signals corresponding to the other four carbons in the ring, with those adjacent to oxygen and nitrogen atoms shifted further downfield.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} , corresponding to the hydroxyl group.
 - N-H Stretch: A moderate absorption band around 3200-3400 cm^{-1} .
 - C=O Stretch: A strong, sharp absorption band around 1650-1680 cm^{-1} , characteristic of a six-membered lactam.
 - C-O Stretch: An absorption in the fingerprint region, typically 1050-1150 cm^{-1} , for the C-O-C ether linkage.

Safety and Handling

- Storage: The compound should be stored in a well-sealed container in a dry, cool place, either at room temperature or under refrigeration at 2-8°C.[4][5]
- Hazards: Specific hazard data for **6-(hydroxymethyl)morpholin-3-one** is limited. However, a related compound, 6-(hydroxymethyl)-4-methylmorpholin-3-one, is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7] Researchers should handle **6-(hydroxymethyl)morpholin-3-one** with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

References

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